molecular formula C9H8N2O B107274 7-Aminoquinolin-8-ol CAS No. 18472-06-5

7-Aminoquinolin-8-ol

Cat. No. B107274
CAS RN: 18472-06-5
M. Wt: 160.17 g/mol
InChI Key: VAKRMUBGTNPWBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinolin-8-amines from N-propargyl aniline derivatives employs tin and indium chlorides . Another method involves the use of mono-propargylated aromatic ortho-diamines . The reactions can be conducted using either stannic chloride or indium (III) chloride . Both types of reactions can also be utilized in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts SnCl2·2H2O or In powder .


Molecular Structure Analysis

The molecular formula of 7-Aminoquinolin-8-ol is C9H8N2O. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

The mechanism of the reaction involves protonation at the carbonyl oxygen in aldehyde 1, addition of aniline NH2 group to the alkenal β-carbon followed by cyclization of adduct A, dehydration of cyclic intermediate B, and oxidation of dihydroquinoline C by phosphotungstic acid or air to quinoline 3 .

Scientific Research Applications

  • Antimalarial Therapy : The 8-aminoquinolines, including derivatives like primaquine and tafenoquine, have been pivotal in treating latent malaria. They revolutionized malaria therapy by being effective against various life stages of the malaria parasite (Baird, 2019).

  • Antibacterial Properties : Some 8-aminoquinoline derivatives exhibit notable antibacterial activity. For instance, 8-nitrofluoroquinolone derivatives have shown effectiveness against gram-positive and gram-negative strains (Al-Hiari et al., 2007).

  • Antiparasitic Activities : Certain enantiomers of 8-aminoquinoline have demonstrated significant antiparasitic activities in murine models. This includes efficacy against malaria and pneumocystis pneumonia, with reduced hematotoxicity in animal models (Nanayakkara et al., 2008).

  • Chemical Synthesis and Functionalization : The 8-aminoquinoline framework is crucial in the synthesis of various compounds, including natural products, functional materials, and drugs. It's a key bidentate directing group in C–H bond activation/functionalization, vital for synthesizing substituted 8-aminoquinolines (Xu et al., 2020).

  • Enzyme Inhibition : 8-Aminoquinoline analogs have been studied for their inhibitory effects on human monoamine oxidases A and B, which are significant for their metabolism and potential as selective MAO inhibitors (Chaurasiya et al., 2012).

  • Drug Combinations and Improved Therapeutic Index : Studies suggest that manipulating pharmacokinetic factors of 8-aminoquinolines could dissociate their efficacy from toxicity, leading to improved therapeutic indices (Myint et al., 2011).

  • CYP450 Phenotyping and Metabolite Identification : Research on the metabolism of primaquine, an 8-aminoquinoline, implicates enzymes such as CYP 2D6 and MAO-A as key in its metabolism, with implications for its efficacy and toxicity (Pybus et al., 2012).

Safety And Hazards

According to the safety data sheet, 7-Aminoquinolin-8-ol causes serious eye irritation, skin irritation, and may cause respiratory irritation. It is suspected of causing genetic defects and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

7-aminoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKRMUBGTNPWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)N)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512717
Record name 7-Aminoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminoquinolin-8-ol

CAS RN

18472-06-5
Record name 7-Aminoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Botla, NS Pilli, C Malapaka - Green Chemistry, 2019 - pubs.rsc.org
… This class of benzyloxy products and 7-aminoquinolin-8-ol derivatives are known to have applications in catalysis, materials and biology (Fig. 8). 10c,17a The benzoxylation reaction …
Number of citations: 15 pubs.rsc.org
ИИ Устинов, НВ Хлытин, ЮМ Атрощенко… - Журнал органической …, 2020 - elibrary.ru
… of 5,7-dinitro-8-hydroxyquinoline with hydrazine hydrate, instead of the expected reduction of the nitro group at the carbon atom C 7 with the formation of 5-nitro-7-aminoquinolin-8-ol, 5-…
Number of citations: 0 elibrary.ru

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